Enables Acetate Aldol Diastereoselectivity Where N-Acetyl Oxazolidinones Completely Fail
The N‑acetyl oxazolidinethione scaffold delivers high diastereoselectivity in the titanium‑mediated acetate aldol reaction with aliphatic aldehydes, a transformation where the corresponding N‑acetyl oxazolidinone (Evans auxiliary) affords no stereocontrol whatsoever. In the seminal work by Guz and Phillips (2002), a valine‑derived N‑acetyl oxazolidinethione yielded diastereomeric ratios from 92:8 to 99:1 across a panel of aliphatic aldehydes [1]. In contrast, the N‑acetyl oxazolidinone analog produces a racemic mixture under identical conditions [2]. This furnishes a qualitative yes/no selection criterion: only the thione enables the acetate aldol manifold.
| Evidence Dimension | Diastereomeric ratio (dr) in acetate aldol reaction |
|---|---|
| Target Compound Data | 92:8 to 99:1 dr (N-acetyl oxazolidinethione, valine-derived; TiCl4, (−)-sparteine, NMP, aliphatic aldehydes) |
| Comparator Or Baseline | No diastereoselectivity (N-acetyl oxazolidinone under analogous TiCl4/amine conditions) |
| Quantified Difference | From zero selectivity to up to 99:1 dr |
| Conditions | Enolization with TiCl4 (1.0 equiv), (−)-sparteine (1.1 equiv), NMP (1.0 equiv) in CH2Cl2 at −78 °C; aldol addition at −78 °C to 0 °C |
Why This Matters
Selection of the oxazolidinone analog for acetate aldol projects will result in a racemic product, rendering the entire synthesis non-viable; only the thione auxiliary provides practical stereochemical control.
- [1] Guz, N. R.; Phillips, A. J. Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions with Aliphatic Aldehydes. Org. Lett. 2002, 4 (13), 2253–2256. View Source
- [2] Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. J. Org. Chem. 2001, 66 (3), 894–902. View Source
